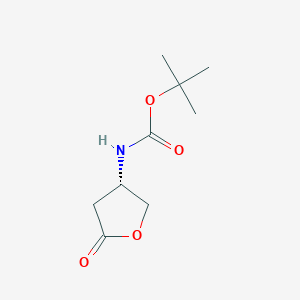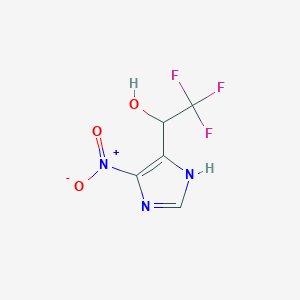![molecular formula C20H25NO B010133 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol CAS No. 103290-89-7](/img/structure/B10133.png)
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol, also known as D3-phenol, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylpiperidine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is not fully understood. However, it is believed to act as a dopamine D3 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
生化学的および生理学的効果
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One of the advantages of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies of the receptor's function. However, one limitation of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol may have potential applications in PET imaging studies as a radioligand for the dopamine D3 receptor. Further research is needed to optimize the synthesis and labeling of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol for this purpose. Overall, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is a promising compound that has the potential to contribute to the development of new therapies for various neurological and psychiatric disorders.
科学的研究の応用
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
特性
CAS番号 |
103290-89-7 |
|---|---|
製品名 |
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol |
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
3-[1-(3-phenylpropyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-12-4-10-18(15-20)19-11-6-14-21(16-19)13-5-9-17-7-2-1-3-8-17/h1-4,7-8,10,12,15,19,22H,5-6,9,11,13-14,16H2 |
InChIキー |
GWEATAQTNLRXBM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
正規SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
同義語 |
3-[1-(3-Phenylpropyl)-3-piperidinyl]phenol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

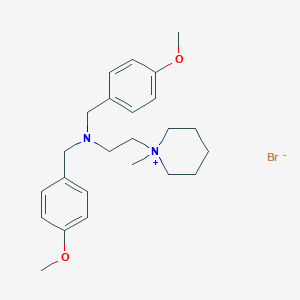
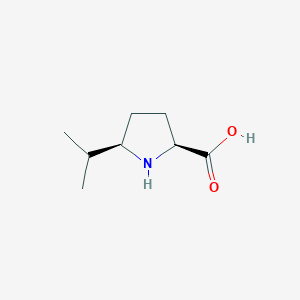
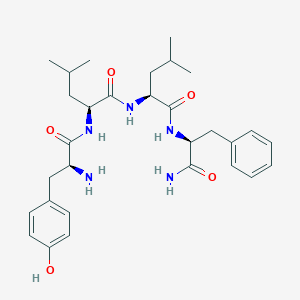
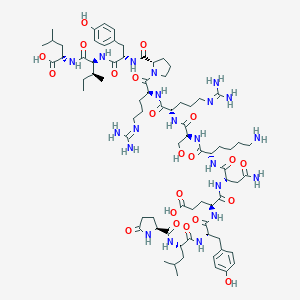
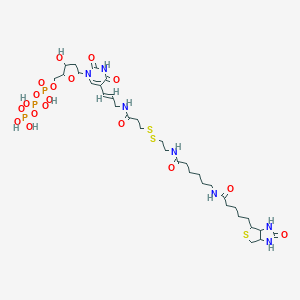


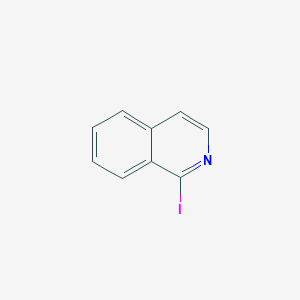
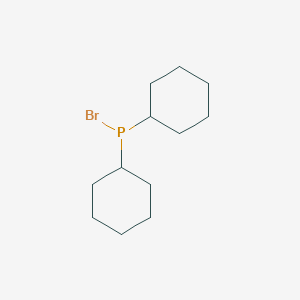
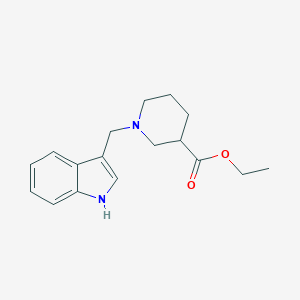
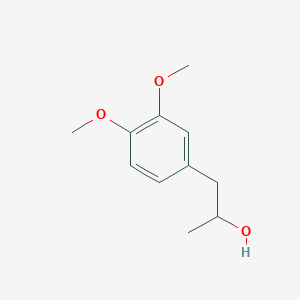
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
